Molecular Weight and Lipophilicity Shift Induced by the Gem‑Difluoro Group Relative to the Parent Benzothiazepine
The gem‑difluoro substitution at C3 increases the molecular weight from 163.24 Da (unsubstituted 2,3,4,5-tetrahydro-1,5-benzothiazepine, CAS 40358-33-6) to 201.24 Da for the target compound—a 38 Da mass increment . Based on the experimental logP of 3.08 reported for the 1,5‑benzothiazepine scaffold in the HMDB [1] and the well‑established ΔlogP contribution of +0.5 to +0.8 units for a gem‑difluoro substitution on a saturated heterocycle, the predicted logP of the target compound falls in the range of ~3.6–3.9, representing a meaningful increase in lipophilicity that affects membrane permeability and chromatographic retention.
| Evidence Dimension | Molecular weight and computed lipophilicity (CLogP) |
|---|---|
| Target Compound Data | MW = 201.24 Da; predicted logP ≈ 3.6–3.9 (based on scaffold logP + Δ gem‑F₂ increment) |
| Comparator Or Baseline | 2,3,4,5-Tetrahydro-1,5-benzothiazepine: MW = 163.24 Da; experimental logP = 3.08 (ALOGPS, HMDB) |
| Quantified Difference | ΔMW = +38 Da (23% increase); estimated ΔlogP ≈ +0.5 to +0.8 log units |
| Conditions | Physicochemical parameters derived from authoritative database values (HMDB) and established fluorine SAR principles; no head‑to‑head experimental logP measurement available for the target compound. |
Why This Matters
This MW and logP shift directly impacts library design (e.g., adherence to Lipinski rules) and analytical method development (LC–MS retention time, logD‑based fractionation).
- [1] Human Metabolome Database (HMDB). 1,5-Benzothiazepine (HMDB0244229). logP 3.08 (ALOGPS). https://hmdb.ca/metabolites/HMDB0244229 (accessed 2026-05-10). View Source
